N-Hexanoyl-L-glutamic acid
Description
Properties
CAS No. |
55258-30-5 |
|---|---|
Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2S)-2-(hexanoylamino)pentanedioic acid |
InChI |
InChI=1S/C11H19NO5/c1-2-3-4-5-9(13)12-8(11(16)17)6-7-10(14)15/h8H,2-7H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1 |
InChI Key |
URFOBMAEWASLQK-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of N Hexanoyl L Glutamic Acid and Analogues
Chemo-Enzymatic Synthesis Approaches Utilizing Specific Ligases and Amidases
Chemo-enzymatic methods offer a green and efficient alternative to traditional chemical synthesis for producing N-acyl amino acids. These approaches combine the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions. nih.gov Enzymes such as ligases and amidases are particularly useful in this context.
ATP-dependent acyl-adenylating enzymes can activate carboxylic acids by forming an acyl-adenylate intermediate, which then reacts with the amino group of L-glutamic acid. nih.gov Alternatively, ATP-independent hydrolases like lipases and acylases can catalyze the N-acylation through a transient acyl-enzyme intermediate. nih.gov For instance, acylase I from pig kidney has been shown to effectively catalyze the synthesis of N-lauroyl-L-glutamic acid, a close analogue of N-hexanoyl-L-glutamic acid, with a conversion rate of 44% under optimized conditions in a glycerol-water system. researchgate.net The screening of 57 commercially available enzymes revealed that acylase I possessed the highest hydrolytic activity towards N-lauroyl-L-glutamic acid, indicating its suitability for the reverse synthesis reaction. researchgate.net
Another promising chemo-enzymatic strategy involves the use of glycosyltransferases to synthesize N-glycans, which can then be modified. nih.gov This approach, while more complex, highlights the versatility of chemo-enzymatic methods. Furthermore, the development of one-pot multi-enzyme (OPME) cascade reactions simplifies the process by eliminating the need for intermediate purification steps, making the synthesis more efficient and cost-effective. escholarship.org
Optimized Solution-Phase Synthetic Pathways for N-Acylation of L-Glutamic Acid
Solution-phase synthesis remains a cornerstone for the production of N-acyl amino acids. Recent advancements have focused on developing more sustainable and efficient protocols. A notable development is the use of propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent. researchgate.netmdpi.com T3P® facilitates rapid and efficient peptide bond formation with minimal epimerization and generates water-soluble by-products, simplifying purification. mdpi.com This method has been successfully applied to the synthesis of oligopeptides and demonstrates high efficiency for N-acylation reactions. researchgate.netmdpi.com
The choice of solvent and protecting groups is also crucial for optimizing solution-phase synthesis. The use of greener solvents like ethyl acetate (B1210297) instead of N,N-dimethylformamide (DMF) enhances the sustainability of the process. researchgate.net Protecting groups such as benzyloxycarbonyl (Z) are advantageous as they can be easily removed by hydrogenation. researchgate.net
A direct route for the regioselective acylation of amines involves the use of N-phthaloyl-L-glutamic anhydride. unite.edu.mk This intermediate reacts with an amine, followed by the deprotection of the phthaloyl group to yield the desired N-acyl-L-glutamic acid derivative. unite.edu.mk
Solid-Phase Synthesis Techniques for this compound Derivatives
Solid-phase peptide synthesis (SPPS) offers a powerful and automatable platform for creating derivatives of this compound. lsu.edu In SPPS, the amino acid is anchored to a solid support (resin), and subsequent reagents are added in solution. lsu.edu This approach allows for the use of excess reagents to drive reactions to completion, with easy removal by filtration and washing. lsu.edu
The choice of resin and linker is critical for a successful SPPS. lsu.edu For instance, the Wang resin is commonly used for attaching the initial amino acid. acs.org The synthesis typically proceeds by first coupling an N-protected amino acid, such as Fmoc-L-glutamic acid, to the resin. nih.gov The protecting group is then removed, and the free amino group is acylated with hexanoyl chloride or another activated hexanoic acid derivative.
A key advantage of SPPS is the ability to construct complex peptide-like molecules containing this compound at specific positions. nih.gov For example, after coupling Fmoc-Glu-OAll to the resin and removing the Fmoc group, the exposed amine can be acylated before further peptide chain elongation. nih.gov This allows for the precise placement of the N-hexanoyl group within a larger peptide sequence. However, challenges such as potential epimerization during activation and coupling need to be carefully managed. nih.gov
Stereoselective Synthesis Strategies and Enantiomeric Purity Considerations
Maintaining the stereochemical integrity of the L-glutamic acid chiral center is paramount during synthesis. Enantiomerically pure products are often essential for biological applications. Several strategies are employed to ensure high stereoselectivity.
Enzymatic methods inherently offer high stereoselectivity due to the specific nature of enzyme-substrate interactions. nih.gov In chemical synthesis, the choice of coupling reagents and reaction conditions plays a crucial role in preventing racemization. Reagents like T3P® are known to cause minimal epimerization. mdpi.com
The formation of oxazolone (B7731731) intermediates is a common pathway for racemization during the activation of the carboxylic acid group of an N-acyl amino acid. nih.gov This is particularly a concern in SPPS when the C-terminal amino acid of a growing peptide chain is activated for the next coupling step. nih.gov Careful selection of activation methods and the use of additives can suppress oxazolone formation.
Direct stereoselective synthesis methods have also been developed. For example, enantiomerically pure anti-β-amino alcohols have been synthesized from optically pure α-amino acids with excellent stereoselectivity (de > 95%) through reduction and subsequent Grignard addition. nih.gov While not directly applied to this compound in the cited literature, this principle demonstrates a powerful approach to controlling stereochemistry in amino acid derivatives.
Synthesis of Isotopically Labeled this compound for Mechanistic Investigations
Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and as internal standards in quantitative analysis. The synthesis of isotopically labeled this compound would enable detailed mechanistic investigations of its biological roles and the enzymes that interact with it.
A general strategy for synthesizing isotopically labeled N-acyl amino acids involves the use of a labeled precursor. For instance, the synthesis of [³H]N-acetyl-L-aspartyl-L-glutamic acid ([³H]NAAG) was achieved in an eight-step process starting from commercially available pyroglutamate, yielding a product with high molar activity and radiochemical purity. nih.gov A similar approach could be adapted for this compound by using isotopically labeled hexanoic acid or L-glutamic acid.
The introduction of stable isotopes, such as ¹³C or ¹⁵N, into the hexanoyl group or the glutamic acid moiety would allow for detailed NMR and mass spectrometry studies to trace the fate of the molecule in biological systems.
Derivatization Strategies for Structural Probes and Activity Modulation
Derivatization of this compound can be used to create structural probes for studying its interactions with biological targets and to modulate its activity. These derivatives can include fluorescent tags, biotin (B1667282) labels for affinity purification, or photo-crosslinkers to identify binding partners.
Solid-phase synthesis is particularly well-suited for creating a library of derivatives. acs.org By using a resin-bound this compound, various modifications can be introduced at the free carboxylic acid groups or by extending the peptide chain. For example, coupling with different amino acids or small molecules can lead to a diverse set of analogues with potentially altered biological activities.
The synthesis of fellutamide B and its N-octanoyl analog demonstrates a strategy where the N-acyl group is varied to probe structure-activity relationships. acs.org A similar approach could be applied to this compound, where analogues with different acyl chain lengths or functionalities are synthesized to understand the structural requirements for its biological effects.
Biochemical and Molecular Interactions of N Hexanoyl L Glutamic Acid
Substrate Specificity and Enzymatic Transformations
The enzymatic processing of N-Hexanoyl-L-glutamic acid is central to its biological role, involving both its synthesis and degradation. This section explores its interactions with key enzyme families.
Interaction with Acyl-Amino Acid Hydrolases
N-acyl amino acids are subject to hydrolysis by a class of enzymes known as acyl-amino acid hydrolases, which cleave the amide bond to release the fatty acid and the amino acid. While direct studies on this compound are limited, the metabolism of structurally similar N-acyl amino acids (NAAAs) provides significant insights. Enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) are known to hydrolyze a variety of NAAAs. nih.gov FAAH, an intracellular enzyme, and PM20D1, an extracellular synthase/hydrolase, exhibit broad substrate specificity. nih.gov For instance, FAAH can hydrolyze N-arachidonoyl-phenylalanine and N-arachidonoyl-glycine. Given this promiscuity, it is highly probable that this compound also serves as a substrate for these or similar hydrolases, which would regulate its levels in biological systems.
Role as a Substrate for Ligases and Transferases
The synthesis of this compound likely involves the action of ligases or transferases. L-amino acid ligases, for example, catalyze the ATP-dependent formation of dipeptides and have been shown to possess broad substrate specificity, accommodating various amino acids. nih.gov It is conceivable that a ligase could catalyze the condensation of hexanoic acid (or its activated form, hexanoyl-CoA) and L-glutamic acid to form this compound.
Furthermore, transferases, such as glycine (B1666218) N-acyltransferase, are responsible for the synthesis of other N-acyl amino acids like hexanoylglycine (B26119) from hexanoyl-CoA and glycine. hmdb.ca This suggests the existence of a similar transferase that could utilize L-glutamic acid as an acceptor for the hexanoyl group, thereby producing this compound. The specificity of such an enzyme would be a critical determinant of the biosynthetic rate of this molecule.
Modulation of Protein Activity and Conformational Dynamics
N-acyl amino acids can act as signaling molecules by binding to and modulating the activity of various proteins. nih.gov This interaction can lead to changes in protein conformation and subsequent downstream signaling events. The amphipathic nature of this compound, with its hydrophobic hexanoyl tail and polar glutamic acid headgroup, allows it to interact with membrane proteins and potentially alter their dynamics. nih.gov
The modification of amino acid residues, including acylation, can influence the secondary structure of proteins. nih.gov The introduction of a hexanoyl group to L-glutamic acid could impact the local conformation of a peptide or protein in which it is incorporated, potentially altering alpha-helical or beta-sheet content. nih.govnih.gov While specific studies on this compound are not available, research on other modified amino acids demonstrates that such changes can significantly affect protein function.
Mechanisms of Molecular Recognition and Binding in Biological Systems
The specificity of this compound's biological effects is determined by its molecular recognition by target proteins. The binding of N-acyl amino acids to receptors and enzymes involves a combination of hydrophobic and electrostatic interactions. The hexanoyl chain would likely occupy a hydrophobic pocket in a target protein, while the glutamic acid moiety could form hydrogen bonds and salt bridges with corresponding residues in the binding site. nih.gov
Studies on the binding of N-arachidonoyl glycine (NA-Gly) to the G-protein coupled receptor GPR92 have revealed specific amino acid residues that interact with both the acyl chain and the glycine headgroup. nih.gov A similar mechanism can be postulated for this compound, where the dicarboxylic acid nature of the glutamic acid headgroup could provide additional points of interaction, enhancing binding affinity and specificity.
Investigating Metabolite Interplay and Precursor Roles
This compound exists within a complex network of metabolic pathways. Its synthesis and degradation are intrinsically linked to fatty acid and amino acid metabolism. youtube.com The availability of its precursors, hexanoyl-CoA and L-glutamic acid, directly influences its production. L-glutamic acid is a central node in amino acid metabolism, serving as a precursor for numerous other amino acids and metabolites. nih.gov
The catabolism of this compound would release hexanoic acid and L-glutamic acid, which can then enter their respective metabolic pathways. Hexanoic acid can be utilized in beta-oxidation for energy production, while L-glutamic acid can be used for protein synthesis or converted to other important molecules. youtube.com Therefore, this compound can be considered both a product of and a contributor to the cellular metabolic pool, potentially acting as a transient storage or signaling form of its constituent parts.
Elucidation of Biological Roles and Signaling Pathways in Model Systems
Effects on Cellular Metabolism and Biosynthetic Pathways
N-Hexanoyl-L-glutamic acid is structurally composed of two key metabolic molecules: hexanoic acid (a fatty acid) and L-glutamic acid (an amino acid). The biosynthesis of this compound is therefore intrinsically linked to the metabolic pathways that produce these precursors.
L-glutamic acid is a central molecule in amino acid metabolism. Its biosynthesis is directly connected to the citric acid (TCA) cycle. The primary pathway involves the reductive amination of α-ketoglutarate, a key intermediate of the TCA cycle. agriculturejournals.cz This reaction is catalyzed by glutamate (B1630785) dehydrogenase. agriculturejournals.cz Glutamate then serves as a precursor for the synthesis of other amino acids, including glutamine, proline, and arginine. agriculturejournals.czlibretexts.org
The N-acyl-L-glutamic acid structure is formed through the creation of an amide bond between the fatty acid and the amino acid. nih.gov This process is part of a broader class of reactions that produce N-acyl amino acids (NA-AAs), which are recognized as a biologically significant family of lipids. nih.gov The synthesis of NA-AAs is a known metabolic pathway in various organisms, from bacteria to animals. hmdb.ca
| Precursor Metabolite | Resulting Amino Acid Family | Specific Amino Acids Synthesized |
| α-Ketoglutarate | Glutamate Family | L-Glutamic acid, L-Glutamine, L-Proline, L-Arginine |
| Oxaloacetate | Aspartate Family | L-Aspartic acid, L-Asparagine, L-Methionine, L-Threonine, L-Lysine |
| Pyruvate | Pyruvate Family | L-Alanine, L-Valine, L-Leucine, L-Isoleucine |
| 3-Phosphoglycerate | Serine Family | L-Serine, Glycine (B1666218), L-Cysteine |
| Phosphoenolpyruvate & Erythrose 4-phosphate | Aromatic Family | L-Tryptophan, L-Phenylalanine, L-Tyrosine |
| Ribose 5-phosphate | Histidine Family | L-Histidine |
| This table outlines the precursor metabolites from central metabolism that are used for the biosynthesis of different amino acid families. agriculturejournals.czlibretexts.org |
Influence on Gene Expression and Transcriptional Regulation
The constituent parts of this compound suggest potential roles in regulating gene expression. Fatty acids, for instance, are known to act as signaling molecules that can modulate the transcription of specific genes. Studies have demonstrated that long-chain fatty acids can induce the expression of genes encoding certain fatty acid binding proteins and transcription factors. nih.gov This regulation can occur through both transcriptional and post-transcriptional mechanisms. nih.gov
Furthermore, glutamate signaling pathways can influence the expression of genes involved in critical neuronal functions like learning and memory. nih.gov Glutamate receptor activation can trigger downstream signaling cascades, such as those involving NFκB, which in turn regulate target genes responsible for processes like the growth of dendritic spines. nih.gov While direct evidence for this compound is limited, the known activities of its components suggest a plausible, yet unconfirmed, role in transcriptional control. Transcriptional regulation is a complex process involving general transcription factors (GTFs) like TFIIA, TFIID, and others, which are responsible for promoter recognition and positioning the RNA polymerase for transcription. nih.gov
| Regulatory Molecule | Affected Genes/Processes | Cellular Context |
| Long-Chain Fatty Acids | Adipocyte P2 (aP2), Fra1 | Preadipocytes, Fibroblasts nih.gov |
| L-Glutamate (via NFκB) | Genes for dendritic spine growth | Neuronal cells nih.gov |
| Sigma Factors (e.g., σH) | Genes for heat, SOS, oxidative stress responses | Corynebacterium glutamicum researchgate.net |
| This table provides examples of how components related to this compound can influence gene expression. |
Modulation of Intercellular Communication and Signaling Networks
N-acyl amino acids, the family to which this compound belongs, are increasingly recognized for their roles in intercellular communication. nih.gov This class of molecules includes compounds like N-acylhomoserine lactones, which are well-known quorum-sensing molecules in bacteria. nih.gov
The L-glutamic acid moiety is a primary excitatory neurotransmitter in the nervous system, fundamental to synaptic plasticity, learning, and memory. nih.gov It exerts its effects by activating both ionotropic and metabotropic glutamate receptors, which initiates signaling cascades and leads to changes in intracellular calcium levels. nih.gov Beyond the nervous system, L-glutamic acid has been shown to modulate immune responses. For example, it can alter the binding affinity of key cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) to their receptors on human cells like the HL-60 cell line. nih.gov Specifically, L-glutamic acid was found to decrease the binding of IL-1β and IL-6 while increasing the binding of TNF-α, thereby modulating the cellular response to these important signaling proteins. nih.gov
| Signaling Molecule/Family | Role in Communication | Mechanism/Effect |
| L-Glutamic Acid | Excitatory Neurotransmitter | Activates glutamate receptors in the central nervous system. nih.gov |
| L-Glutamic Acid | Immune Modulation | Alters binding of IL-1β, IL-6, and TNF-α to cell receptors. nih.gov |
| N-Acyl Amides (general) | Cell Signaling Lipids | Act as signaling molecules in various biological systems. nih.gov |
| N-Acylhomoserine Lactones | Bacterial Quorum Sensing | Mediate cell-to-cell communication in bacteria to coordinate group behaviors. nih.gov |
| This table summarizes the diverse roles of L-glutamic acid and related N-acyl compounds in intercellular signaling. |
Role in Cellular Homeostasis and Stress Responses in In Vitro Models
Maintaining cellular homeostasis is critical for cell survival and function, and molecules derived from central metabolism play a key role. L-glutamic acid is vital not only for biosynthesis but also for cellular bioenergetics. nih.gov However, the disruption of glutamate homeostasis in the nervous system can lead to excitotoxicity and cell death, a process implicated in several neurodegenerative diseases. nih.gov
In microorganisms, the synthesis of amino acids like L-glutamic acid is tightly regulated to respond to environmental stresses. Bacteria such as Corynebacterium glutamicum, used for the industrial production of glutamate, possess complex regulatory networks to cope with stresses like oxidative stress encountered during fermentation. researchgate.net These networks involve multiple regulatory genes and sigma factors that allow the organism to adapt and maintain production. researchgate.net The ability to manage stress is crucial for maintaining the high metabolic flux required for the overproduction of amino acids.
Impact on Microbial Processes and Biofilm Formation in Experimental Contexts
In the microbial world, glutamic acid is a crucial building block for structural polymers essential for community behaviors like biofilm formation. Many bacteria, most notably Bacillus subtilis, produce an extracellular matrix to form biofilms, which are resilient, surface-adhered communities. hokudai.ac.jpnih.govnih.gov A major component of the B. subtilis biofilm matrix is poly-γ-glutamic acid (γ-PGA), a polymer synthesized from glutamic acid monomers. nih.govmdpi.com
The production of γ-PGA contributes significantly to the robustness and complex architecture of the biofilm. nih.gov The synthesis of this polymer is a regulated process, influenced by environmental factors and controlled by specific gene clusters, including the cap operon (containing genes like capB). mdpi.com The expression of these genes and the subsequent production of γ-PGA are critical for the structural integrity of the biofilm, protecting the bacterial community from environmental threats. mdpi.commdpi.com The formation of these biofilms is a key process for bacterial colonization and persistence in various environments. nih.gov
| Biofilm Component | Function | Regulating Genes/Factors | Organism Example |
| Poly-γ-glutamic acid (γ-PGA) | Structural integrity, robustness | capB, SwrA nih.govmdpi.com | Bacillus subtilis hokudai.ac.jpnih.gov |
| Exopolysaccharide (EPS) | Matrix formation, adhesion | epsA-O operon nih.gov | Bacillus subtilis nih.gov |
| Amyloid Fibers (TasA) | Structural integrity | tasA nih.govnih.gov | Bacillus subtilis nih.govnih.gov |
| Hydrophobin (BslA) | Forms a hydrophobic coat on the biofilm | bslA nih.gov | Bacillus subtilis nih.gov |
| This table details the key components of the Bacillus subtilis biofilm matrix and their functions. |
Structure Activity Relationship Sar Investigations of N Hexanoyl L Glutamic Acid Derivatives
Impact of N-Acyl Chain Length and Saturation on Biological Activity
The N-acyl chain is a critical determinant of the physicochemical properties and biological activity of N-acyl-L-glutamic acid derivatives. Variations in its length and degree of saturation significantly alter the molecule's hydrophobicity, influencing its interaction with biological membranes, enzymes, and receptors.
Generally, N-acyl amino acids are a family of endogenous signaling molecules where an amide bond connects an amino acid to a long-chain fatty acid. The length of this fatty acid chain can vary, leading to a diverse range of molecules with different functions. For instance, N-acyl glutamates used as surfactants show that increasing the length of the fatty acid alkyl chain leads to increased retention times in reversed-phase liquid chromatography, a measure of increased hydrophobicity. mdpi.com This family includes derivatives with short, medium, and long-chain fatty acids, all implicated in various physiological and pathological conditions.
Studies on related compounds, such as N-acyl-glycinates, have identified derivatives with varying acyl chains, including caprylic (C8), capric (C10), lauric (C12), myristic (C14), palmitic (C16), and oleic (C18:1) acids. mdpi.com The presence of unsaturated bonds, as in oleic acid, introduces kinks in the acyl chain, which can affect membrane fluidity and protein interactions differently than saturated chains. While specific SAR studies on N-Hexanoyl-L-glutamic acid's biological targets are limited in the public domain, data from related N-acyl amino acids show clear dependencies on the acyl chain. For example, in the context of enzymatic regulation, N-arachidonoyl-glutamate (C20:4-Glu), which has a long and polyunsaturated acyl chain, is recognized by specific metabolic enzymes like fatty acid amide hydrolase (FAAH). nih.gov
The properties of these molecules are often tied to their source; for example, many commercially produced N-acyl glutamates are derived from coconut oil, which is rich in lauric acid (C12) and myristic acid (C14). mdpi.com The table below summarizes the impact of acyl chain characteristics on the properties of N-acyl amino acids.
| Acyl Chain Characteristic | Impact on Physicochemical Properties | Implied Biological Consequence |
| Increased Chain Length | Increases hydrophobicity/lipophilicity. mdpi.com | Enhanced interaction with lipid membranes; potential for altered binding affinity to hydrophobic pockets of proteins. |
| Decreased Chain Length | Increases hydrophilicity/water solubility. | Greater distribution in aqueous cellular compartments; potentially different enzyme/receptor targets. |
| Presence of Unsaturation | Introduces conformational rigidity (kinks). | May alter the fit within enzyme active sites or receptor binding pockets compared to flexible saturated chains. |
Role of the Glutamic Acid Stereochemistry and its Derivatives
The glutamic acid moiety serves as the hydrophilic head group and its structure, particularly its stereochemistry, is paramount for biological recognition. N-Hexanoyl-L -glutamic acid specifies the naturally occurring L-isomer of glutamic acid. This stereospecificity is critical because biological systems, particularly enzymes and receptors, are chiral and selectively interact with one stereoisomer over the other.
Enzymes involved in the metabolism of amino acids and their derivatives are highly stereospecific. For example, N-acetylglutamate synthase (NAGS), which synthesizes N-acetyl-L-glutamic acid, acts on L-glutamic acid. wikipedia.org This synthesized N-acetyl-L-glutamic acid, in turn, functions as an essential allosteric activator for carbamyl phosphate (B84403) synthetase I (CPSI), the first enzyme of the urea (B33335) cycle in vertebrates. nih.gov This precise molecular recognition highlights the importance of the L-configuration for biological activity in related molecules. It is highly probable that enzymes that synthesize or degrade this compound would exhibit similar stereoselectivity.
Glutamic acid itself is a non-essential amino acid involved in numerous metabolic pathways. nih.gov Its derivatives are a class of compounds containing glutamic acid or a derivative resulting from a reaction at the amino or carboxy group. ymdb.ca Modifying the glutamic acid backbone, for instance by using different amino acids, creates new classes of molecules with distinct biological profiles. For example, N-acyl glycines and N-acyl serines are other families of N-acyl amino acids with their own unique biological roles. The choice of glutamic acid, with its two carboxylic acid groups, provides a distinct acidic character and multiple points for potential interaction or further modification compared to amino acids with a single carboxyl group. wikipedia.org
| Structural Feature | Importance |
| L-Stereocenter | Essential for specific recognition by enzymes and receptors, which are themselves chiral. The D-isomer would likely be inactive or have a different biological target. |
| Glutamic Acid Backbone | Provides a specific scaffold with two carboxylic acid groups, conferring a dizinc (B1255464) character at physiological pH and defining its hydrophilic nature. wikipedia.org |
| Amino Acid Substitution | Replacing L-glutamic acid with other amino acids (e.g., glycine (B1666218), serine, alanine) results in different classes of N-acyl amino acids with distinct biological activities. |
Modifications to the Carboxyl and Amide Linkages: Structure-Function Correlations
The amide bond and the two carboxyl groups of this compound are key functional groups that can be modified to alter the molecule's properties, such as metabolic stability, solubility, and receptor affinity.
Amide Linkage: The amide bond linking the hexanoyl group to the L-glutamic acid is susceptible to hydrolysis by amidases. cir-safety.org This enzymatic cleavage would break the molecule down into its constituent fatty acid (hexanoic acid) and L-glutamic acid, thereby terminating its specific signaling function. cir-safety.org Modifying the structure around the amide bond—for example, by introducing steric hindrance or replacing it with a more stable isostere—could be a strategy to create analogues with a longer biological half-life.
Carboxyl Groups: The two carboxyl groups of the glutamate (B1630785) moiety are typically ionized at physiological pH, giving the molecule a net negative charge. wikipedia.org These charged groups are crucial for forming ionic bonds or hydrogen bonds with biological targets. Modifications to these groups can have profound effects:
Esterification: Converting one or both carboxyl groups into esters (e.g., methyl or ethyl esters) neutralizes the negative charge. This increases the molecule's lipophilicity, which could enhance its ability to cross cell membranes. However, it would also prevent ionic interactions that may be essential for binding to the target protein. In analytical chemistry, derivatization of the carboxyl groups to form esters is a common strategy to improve chromatographic separation and detection. mdpi.comresearchgate.net
Amidation: Converting the carboxyl groups into amides would also neutralize the charge and change the hydrogen bonding capacity of the molecule.
Design Principles for this compound Analogues as Biochemical Probes
Biochemical probes are molecules designed to study biological systems, for example, by identifying the binding partners of a signaling molecule or visualizing its location in a cell. Designing analogues of this compound as probes requires careful consideration of the SAR principles discussed above.
Maintain Core Recognition Elements: To ensure the probe interacts with the same biological targets as the parent molecule, the key recognition features should be preserved. This typically includes maintaining the L-glutamic acid stereochemistry and the approximate length and shape of the N-acyl chain.
Incorporate a Reporter Group: A reporter group (e.g., a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a radioactive isotope) must be attached. The point of attachment is critical:
Acyl Chain Terminus: The end of the hexanoyl chain is often a suitable location, as it is typically more tolerant of modification without disrupting the core binding interactions.
Carboxyl Groups: One of the two carboxyl groups could be used as an attachment point, for example, by forming a stable amide bond with a reporter group that has a primary amine. This strategy is used in analytical derivatization. mdpi.com However, this will neutralize one of the charges and may alter binding affinity.
Optimize Metabolic Stability: If the probe is intended for use in living cells or organisms, its stability against metabolic enzymes (e.g., amidases) is important. The amide linkage might be reinforced, for instance, by converting it to a reverse amide or by adding chemical groups that sterically hinder enzyme access. cir-safety.org
Tune Physicochemical Properties: The probe's solubility and membrane permeability can be fine-tuned. For instance, if the target is intracellular, the probe's lipophilicity might be increased by slightly lengthening the acyl chain or by masking a carboxyl group as an ester that can be cleaved by intracellular esterases (a pro-drug strategy). The balance between antioxidant capacity and hydrophobicity is often key to the protective effects of molecules in cellular systems. nih.gov
By applying these principles, researchers can develop powerful chemical tools based on the this compound scaffold to explore its biological functions in greater detail.
Advanced Analytical Methodologies for N Hexanoyl L Glutamic Acid in Research Samples
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantitation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of N-Hexanoyl-L-glutamic acid. Its high sensitivity and specificity allow for reliable identification and quantification even in complex biological matrices. nih.govnih.gov
Effective LC-MS/MS analysis begins with the chromatographic separation of the analyte from other matrix components. For N-acyl amino acids like this compound, reversed-phase (RP) chromatography is commonly employed, though hydrophilic interaction liquid chromatography (HILIC) also presents a viable option. phenomenex.com A typical LC method involves a gradient elution using a C18 column with a mobile phase consisting of water and an organic solvent like acetonitrile, both often containing an acidic modifier such as formic acid to improve peak shape and ionization efficiency. sciex.comchem-agilent.com
Following separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive or negative ion mode. nih.govnih.gov For quantitative analysis, the multiple reaction monitoring (MRM) mode is utilized. nih.gov In this mode, the precursor ion (the protonated or deprotonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures high specificity and reduces chemical noise.
It is crucial to note that free glutamine and glutamic acid can undergo in-source cyclization to form pyroglutamic acid during ESI-MS analysis, which could potentially interfere with the analysis of related compounds. nih.gov Therefore, chromatographic separation of these related metabolites is essential for accurate quantification. nih.gov
Table 1: Representative LC-MS/MS Parameters for N-Acyl Amino Acid Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| LC Column | Reversed-Phase C18 (e.g., 3.0 x 50 mm, 1.8 µm) | chem-agilent.com |
| Mobile Phase A | 0.1-0.5% Formic Acid in Water | sciex.comchem-agilent.com |
| Mobile Phase B | 0.1-0.5% Formic Acid in Acetonitrile | sciex.comchem-agilent.com |
| Flow Rate | 0.4 - 0.6 mL/min | nih.govchem-agilent.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | nih.govnih.gov |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion [M+H]⁺ (Calculated) | m/z 246.13 | nih.gov |
| Fragment Ion (Example) | m/z 84 (from glutamic acid moiety) | chem-agilent.com |
For the most accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.gov This technique involves adding a known amount of a stable isotope-labeled (SIL) internal standard of this compound to the sample prior to any processing steps. chempep.com A suitable internal standard would be, for example, N-Hexanoyl-L-[¹³C₅,¹⁵N]glutamic acid or a deuterated analogue like D,L-Glutamic-2,4,4-d3 acid. lumiprobe.comisotope.com
The SIL internal standard is chemically identical to the analyte but has a different mass. scispace.com It co-elutes with the endogenous analyte and experiences the same effects of sample preparation (e.g., extraction losses) and instrumental analysis (e.g., ion suppression). scispace.com By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the SIL internal standard, a highly accurate and precise concentration can be determined, correcting for most sources of experimental variation. nih.govnih.gov This approach is routinely used at institutions like the National Institute of Standards and Technology (NIST) for certifying reference materials. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Forms
Gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and is a powerful tool for metabolite analysis. mtoz-biolabs.com However, this compound, like other amino acids, is non-volatile and thermally labile due to its polar carboxylic acid and amide functional groups. sigmaaldrich.comnih.gov Therefore, a chemical derivatization step is mandatory to convert it into a volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.comthermofisher.com
Common derivatization strategies involve converting the polar functional groups into less polar esters and/or silyl (B83357) ethers. sigmaaldrich.com A two-step process is often used:
Esterification: The carboxylic acid groups are converted to methyl or other alkyl esters, for example, by heating with 2 M HCl in methanol (B129727). nih.govnih.gov
Acylation/Silylation: The amine and any remaining hydroxyl groups are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or silylated with reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comthermofisher.comnih.gov MTBSTFA derivatives are known to be more stable and less sensitive to moisture than other silylating agents. sigmaaldrich.com
Once derivatized, the sample is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer, often using electron ionization (EI). mtoz-biolabs.com The resulting mass spectra contain characteristic fragmentation patterns that can be used for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, HSQC) experiments provide detailed information about the molecule's carbon-hydrogen framework. acs.org
In the ¹H NMR spectrum of L-glutamic acid, characteristic signals include multiplets for the two methylene (B1212753) groups (CH₂) and a triplet for the alpha-proton (CH). researchgate.net Upon acylation with a hexanoyl group, additional signals corresponding to the hexanoyl chain's protons would appear in the upfield region of the spectrum.
¹³C NMR is particularly sensitive to the chemical environment of the carbonyl carbons in the glutamic acid and hexanoyl moieties. mdpi.com The chemical shifts of these carbons can provide insights into intra- and intermolecular interactions, such as hydrogen bonding. mdpi.com Advanced NMR techniques, including high-resolution ¹H-[¹³C] NMR, can be used in metabolic studies to trace the flow of stable isotopes (e.g., ¹³C) through metabolic pathways involving this compound. acs.orglew.ro
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Glutamic Acid Moiety
| Atom | ¹H Chemical Shift (ppm, D₂O) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| α-CH | ~3.75 (triplet) | ~55-57 | researchgate.net |
| β-CH₂ | ~2.1 (multiplet) | ~28-30 | researchgate.net |
| γ-CH₂ | ~2.47 (triplet) | ~34-36 | researchgate.net |
| α-COOH | N/A | ~174-176 | researchgate.net |
| γ-COOH | N/A | ~181-183 | researchgate.net |
Note: Actual shifts for this compound will be influenced by the N-acylation and solvent conditions.
Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening
While mass spectrometry and NMR provide detailed information, spectrophotometric and fluorometric assays offer advantages in simplicity, cost-effectiveness, and suitability for high-throughput screening (HTS). The development of such assays for this compound would likely be based on the general reactions of amino acids or the enzymatic cleavage of the acyl chain.
A common spectrophotometric method for amino acid quantification involves the ninhydrin (B49086) reaction, which produces a deep purple color (Ruhemann's purple) with primary amino acids, typically measured at 570 nm. researchgate.net However, since the alpha-amino group in this compound is acylated, this method would not be directly applicable unless the amide bond is first hydrolyzed.
Alternatively, an assay could be developed based on the enzymatic activity of an acylase that specifically cleaves the hexanoyl group. The released L-glutamic acid could then be quantified using a coupled enzyme assay. For example, L-glutamate dehydrogenase can be used in a reaction that leads to the reduction of a tetrazolium salt (like INT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically. megazyme.com Similarly, specific colorimetric reagents have been developed for certain amino acids, such as tryptophan, which can be selectively determined in the presence of other amino acids. google.complos.org A bespoke assay for this compound could be designed following similar principles.
Sample Preparation and Extraction Strategies from Complex Biological Matrices
The successful analysis of this compound from complex biological matrices like plasma, serum, or tissue homogenates is critically dependent on the sample preparation and extraction strategy. creative-proteomics.comresearchgate.net The primary goals are to remove interfering substances such as proteins and lipids, and to enrich the analyte of interest. creative-proteomics.comresearchgate.net
Protein Precipitation: A common first step for plasma or serum samples is protein removal. This is often achieved by adding a cold organic solvent like acetonitrile, methanol, or by using an acid like trichloroacetic acid (TCA). creative-proteomics.comnih.gov The precipitated proteins are then pelleted by centrifugation.
Lipid Removal: For lipid-rich samples, a lipid removal step may be necessary. This can be accomplished with a solvent extraction using a mixture like n-hexane and isopropanol. creative-proteomics.com
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleanup and concentration. nih.gov For an acidic compound like this compound, different SPE sorbents can be used.
Reversed-Phase (e.g., C18): This separates compounds based on hydrophobicity. It is effective at removing salts and very polar contaminants. creative-proteomics.com
Ion Exchange (e.g., Strong Cation Exchange - SCX): Given the presence of the amino acid moiety, SCX can be a highly effective enrichment strategy. The sample is loaded under acidic conditions (e.g., pH ~2.8) to ensure the analyte is positively charged and binds to the sorbent. After washing away neutral and acidic impurities, the analyte is eluted with a basic solution, such as methanol containing ammonium (B1175870) hydroxide. nih.govthermofisher.com
The choice of extraction strategy depends on the nature of the biological matrix and the subsequent analytical technique. researchgate.net For LC-MS/MS, minimizing matrix effects like ion suppression is a key consideration that guides the optimization of the sample cleanup protocol. nih.gov
N Hexanoyl L Glutamic Acid As a Biochemical Tool and Research Probe
Application in Enzyme Activity and Inhibition Assays
N-Hexanoyl-L-glutamic acid is a valuable substrate and potential inhibitor for studying enzymes involved in amino acid and lipid metabolism. Its structure allows it to be used in assays to identify and characterize enzymes that catalyze its formation (synthesis) or breakdown (hydrolysis).
Detailed Research Findings:
Enzymatic synthesis of NAAAs can be achieved using ATP-dependent enzymes, such as acyl-adenylating enzymes, or ATP-independent hydrolases like lipases and proteases. rsc.orgnih.gov In a typical assay to screen for synthetic enzymes, this compound would be the target product. The reaction might start with L-glutamic acid and hexanoic acid (or an activated form like hexanoyl-CoA), and the enzyme's activity would be quantified by measuring the amount of this compound produced over time, often using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Conversely, to identify enzymes that break the amide bond (hydrolases), this compound serves as the substrate. The enzyme's activity is measured by monitoring the disappearance of the substrate or the appearance of its products, L-glutamic acid and hexanoic acid.
Furthermore, this compound can be tested as a potential enzyme inhibitor. In noncompetitive inhibition, a molecule binds to an enzyme at an allosteric site, rather than the active site, reducing the enzyme's maximum activity (Vmax) without affecting its substrate affinity (Km). nih.gov Given its structure, this compound could be screened as a noncompetitive inhibitor against a wide range of enzymes, particularly those involved in metabolic pathways where feedback regulation by acylated molecules is common. nih.gov For example, in glycolysis, Glucose-6-phosphate acts as a noncompetitive inhibitor of hexokinase, demonstrating a precedent for this type of regulation by modified metabolites. nih.gov
A summary of enzyme assay types involving this compound is presented below.
| Assay Type | Role of this compound | Principle | Detection Method |
| Synthesis Assay | Product | Measure the rate of formation from L-glutamic acid and a hexanoyl donor. | HPLC, LC-MS |
| Hydrolysis Assay | Substrate | Measure the rate of degradation into L-glutamic acid and hexanoic acid. | HPLC, Colorimetric Assays for Glutamate (B1630785) |
| Inhibition Assay | Potential Inhibitor | Measure the reduction in activity of a target enzyme in the presence of the compound. | Spectrophotometry, Fluorimetry |
Utilization in Cell-Based Reporter Systems and Phenotypic Screens
Cell-based assays are powerful tools for discovering how a compound affects cellular processes. This compound can be utilized in both targeted reporter gene assays and broad phenotypic screens to elucidate its biological functions.
Detailed Research Findings:
Reporter Gene Assays: These assays are designed to monitor the activation or inhibition of specific signaling pathways. nih.gov A typical system involves cells engineered to express a reporter protein, such as luciferase or Green Fluorescent Protein (GFP), under the control of a promoter that is responsive to a particular pathway. promega.combpsbioscience.com To investigate the targets of this compound, a library of reporter cell lines, each sensitive to a different signaling pathway (e.g., NF-κB, STAT, or GPCR pathways), could be used. youtube.com If this compound binds to a receptor and activates its downstream cascade, the corresponding reporter gene will be expressed, producing a measurable light or fluorescence signal. This provides a clear and quantifiable readout of the compound's specific cellular activity. nih.gov
Phenotypic Screens: Unlike the targeted nature of reporter assays, phenotypic screening assesses the global effect of a compound on a cell's physical characteristics or phenotype. acs.orgthe-scientist.com In such a screen, libraries of compounds, including this compound, are added to cultured cells. mdpi.com High-content imaging and automated analysis are then used to detect changes in cell morphology, proliferation, viability, or the organization of subcellular components. nih.gov This approach does not require prior knowledge of the compound's target and can uncover unexpected biological activities. For example, a screen could reveal that this compound induces a specific cellular state, such as differentiation or stress response, which can then be investigated further to identify the mechanism of action. nih.gov
| Screening Approach | Objective | Typical Readout | Potential Finding for this compound |
| Reporter Gene Assay | Identify specific signaling pathways modulated by the compound. | Luciferase activity, Fluorescence intensity. | Activation of a specific G-protein coupled receptor or nuclear receptor. |
| Phenotypic Screen | Discover the overall effect of the compound on cell behavior and morphology. | Changes in cell shape, viability, protein localization. | Identification of a role in promoting cell differentiation or inhibiting cell migration. |
Development of Affinity Probes for Target Protein Identification
A key challenge in molecular biology is identifying the specific proteins that interact with a small molecule. This compound can be chemically modified to create an affinity probe, a powerful tool designed to "fish" for its binding partners within a complex biological sample like a cell lysate.
Detailed Research Findings:
The development of an affinity probe typically involves three key components:
Recognition Element: In this case, the this compound molecule itself, which provides specificity by binding to its target protein(s).
Photo-reactive Group: A chemical group that becomes highly reactive when exposed to UV light, forming a permanent covalent bond with the target protein. A commonly used group is benzophenone (B1666685). acs.org
Reporter Tag: A tag used for detection and purification, such as biotin (B1667282), which binds with extremely high affinity to streptavidin. acs.org
To create such a probe, this compound would be chemically synthesized with a benzophenone and a biotin moiety attached, often via a flexible linker. This trifunctional probe is then incubated with a cell lysate or even live cells. Upon binding to its target protein, UV irradiation is applied, causing the benzophenone group to covalently crosslink the probe to the protein. The biotin tag then allows the entire probe-protein complex to be captured and purified from the lysate using streptavidin-coated beads. Finally, the isolated protein can be identified using mass spectrometry. This technique, known as photoaffinity labeling, provides a direct method for discovering the cellular targets of this compound. nih.gov
Integration into Biomimetic Systems and Self-Assembled Structures for Material Science Research
The amphiphilic nature of this compound—possessing both a hydrophilic glutamic acid head and a hydrophobic hexanoyl tail—makes it an ideal building block for creating self-assembled biomaterials. These materials mimic biological structures and have potential applications in tissue engineering and drug delivery. nih.gov
Detailed Research Findings:
When placed in an aqueous environment, molecules like this compound can spontaneously self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water. This process can lead to the formation of various structures, including micelles, nanofibers, and hydrogels. frontiersin.org The driving forces for this assembly are a combination of hydrophobic interactions between the hexanoyl chains and hydrogen bonding between the glutamic acid residues.
Research on similar self-assembling systems, such as peptides grafted onto a poly(L-glutamic acid) backbone, has shown that these materials can form hydrogels with tunable mechanical properties. ucl.ac.uk By altering factors like concentration, pH, or the ratio of different building blocks, the stiffness and stability of the resulting hydrogel can be precisely controlled. nih.gov For instance, hybrid hydrogels composed of a poly(γ-glutamic acid) polymer network cross-linked by self-assembling β-sheet peptides exhibit self-healing properties, where the non-covalent cross-links can reassemble after mechanical failure. ucl.ac.uk Similarly, this compound could be used to create injectable hydrogels that form in situ, providing a scaffold for cell growth in tissue engineering applications. nih.gov
| Self-Assembled System | Driving Forces | Key Properties | Potential Application |
| Poly(L-glutamic acid)-Cholesterol | Host-guest linkage, Hydrophobic interaction | Self-healing, Tunable viscoelasticity | Tissue Engineering |
| Poly(γ-glutamic acid)-β-sheet peptide | β-sheet formation, Hydrogen bonding | Self-healing, Tunable stiffness (10-200 kPa) | Tissue Scaffolding |
| Double-hydrophobic ELPs | Hydrophobic collapse | Thixotropic (shear-thinning and recovery) | Injectable Biomaterials |
| This compound (Hypothetical) | Hydrophobic interaction, Hydrogen bonding | Formation of nanofibers, hydrogelation | Controlled Release, Cell Culture |
Contribution to the Study of Amino Acid Transport and Metabolism in Model Organisms
Understanding how this compound is transported into cells and subsequently metabolized is crucial for elucidating its biological role. Studies using model organisms or cell cultures can track its uptake, breakdown, and incorporation into various metabolic pathways.
Detailed Research Findings:
Transport: The transport of amino acids and their derivatives across the cell membrane is mediated by specific transporter proteins. drugtargetreview.com Studies on the parent molecule, L-glutamic acid, have identified both high-affinity and low-affinity transport systems. nih.gov For example, in glioma cells, a high-affinity transport system for L-glutamic acid has been characterized with a Km of 123 µM and a Vmax of 2.99 nmol/min/mg of protein. nih.gov To study the transport of this compound, a radiolabeled version (e.g., with ³H or ¹⁴C) could be synthesized. This probe would be incubated with cells, and its rate of uptake measured over time. Competition experiments, where unlabeled this compound or other related molecules are added, would help determine the specificity of the transporter involved.
Metabolism: N-acyl amino acids (NAAAs) are known to be metabolized by enzymes such as fatty acid amide hydrolase (FAAH), which breaks the amide bond. mdpi.com After being transported into the cell, this compound is likely hydrolyzed back into L-glutamic acid and hexanoic acid. These components can then enter their respective metabolic pathways. The L-glutamic acid can be used for protein synthesis or converted into α-ketoglutarate for the Krebs cycle, while the hexanoic acid can undergo β-oxidation to produce energy. nih.gov By using labeled versions of the molecule and analyzing the metabolic products within the cell using techniques like mass spectrometry-based metabolomics, researchers can trace the metabolic fate of this compound and understand its contribution to cellular metabolism. mdpi.com
Comparative Research and Functional Analogues
Distinctions and Similarities with N-Acyl Homoserine Lactones (AHLs)
N-Hexanoyl-L-glutamic acid and N-Acyl Homoserine Lactones (AHLs) are both N-acylated amino acid derivatives, but they possess distinct structural and functional characteristics. The primary structural difference lies in their amino acid core. This compound is formed from glutamic acid, a dicarboxylic amino acid, while AHLs are derived from homoserine lactone, a cyclic ester of homoserine. This fundamental difference in their core structure influences their chemical properties and biological activities.
AHLs are well-established as signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication system that regulates gene expression in response to population density. wikipedia.orgfrontiersin.org The general structure of an AHL consists of a conserved homoserine lactone ring attached to an acyl chain of varying length and modification. wikipedia.org This acyl chain is a key determinant of the AHL's specificity for its cognate receptor protein. nih.gov For instance, Vibrio fischeri utilizes N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL) as its primary signaling molecules. pnas.orgnih.gov
In contrast, while this compound shares the N-acyl linkage, its open-chain dicarboxylic acid structure sets it apart from the lactone ring of AHLs. This structural divergence suggests that this compound may not directly mimic the function of AHLs in typical QS systems. However, the presence of the acyl chain, a feature crucial for the activity of AHLs, indicates a potential for interaction with biological systems that recognize such lipophilic moieties. The ability of some bacteria to degrade AHLs through enzymes like lactonases and acylases highlights the importance of the lactone ring and the acyl chain, respectively, for AHL function. wikipedia.org
| Feature | This compound | N-Acyl Homoserine Lactones (AHLs) |
| Core Structure | L-glutamic acid (dicarboxylic amino acid) | Homoserine lactone (cyclic ester) |
| Acyl Chain | Hexanoyl group | Variable length acyl chain (e.g., C4 to C18) nih.gov |
| Primary Function | Not definitively established as a primary QS signal | Bacterial quorum sensing signaling molecules wikipedia.org |
| Receptor Interaction | Interaction with specific receptors not well-characterized | Bind to specific LuxR-type transcriptional regulators frontiersin.org |
| Structural Analogy | Shares N-acyl linkage with AHLs | Possess a conserved homoserine lactone ring wikipedia.org |
Comparative Analysis with Other N-Acyl-L-Amino Acids and Peptides
This compound belongs to the broader class of N-acyl-L-amino acids (NAAAs), which are endogenous lipid signaling molecules found in various organisms. These molecules are generally synthesized by the acylation of the amino group of an amino acid with a fatty acid. The specific amino acid and fatty acid components determine the structure and function of the resulting NAAA.
For example, N-oleoyl-L-phenylalanine and N-oleoyl-L-leucine have been identified as products of the enzyme PM20D1 and are implicated in mitochondrial uncoupling. nih.gov These compounds, with their long-chain unsaturated acyl groups, differ significantly from the shorter, saturated hexanoyl chain of this compound. This variation in the acyl chain length and saturation, along with the nature of the amino acid, contributes to the diverse biological activities of NAAAs.
In the context of bacterial communication, some N-acyl-amino acids have been shown to influence quorum sensing. For instance, N-dodecanoyl-L-tyrosine is a ligand for the FeeM protein, an N-acyl amino acid synthase. nih.gov This suggests that bacteria can produce and respond to a variety of N-acylated amino acids beyond the canonical AHLs.
Compared to N-acyl peptides, which consist of a fatty acid linked to a short chain of amino acids, this compound is a simpler molecule. N-acyl peptides, such as the autoinducing peptides (AIPs) used by Gram-positive bacteria for quorum sensing, are typically larger and have a more complex structure involving a peptide backbone. nih.gov This structural complexity allows for a high degree of specificity in their signaling functions.
| Compound Type | General Structure | Example(s) | Primary Function(s) |
| This compound | Hexanoyl group linked to L-glutamic acid | - | Not fully elucidated |
| Other N-Acyl-L-Amino Acids | Fatty acid linked to a single amino acid | N-oleoyl-L-phenylalanine, N-dodecanoyl-L-tyrosine nih.govnih.gov | Mitochondrial uncoupling, bacterial signaling nih.govnih.gov |
| N-Acyl Peptides | Fatty acid linked to a peptide chain | Autoinducing peptides (AIPs) in Gram-positive bacteria nih.gov | Quorum sensing in Gram-positive bacteria nih.gov |
Metabolic Interplay with Endogenous L-Glutamic Acid and its Metabolites
L-glutamic acid is a central molecule in cellular metabolism, serving as a key building block for proteins and a precursor for the synthesis of other important compounds. wikipedia.orgnih.gov In the context of this compound, the metabolic relationship with endogenous L-glutamic acid is of significant interest. The formation of this compound likely involves the enzymatic acylation of L-glutamic acid, drawing from the cellular pool of this amino acid.
L-glutamic acid is at the crossroads of amino acid metabolism, participating in transamination and deamination reactions. wikipedia.orgscielo.br It can be converted to α-ketoglutarate, a key intermediate in the Krebs cycle, thereby linking amino acid and carbohydrate metabolism. scielo.br Furthermore, L-glutamic acid is a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the antioxidant glutathione. wikipedia.orgscielo.br
The introduction of an N-hexanoyl group to L-glutamic acid alters its metabolic fate. The presence of the acyl chain may prevent it from participating in the typical metabolic pathways of L-glutamic acid, such as transamination or conversion to GABA. Instead, this compound may be subject to degradation by amidases, which would cleave the amide bond to release L-glutamic acid and hexanoic acid.
Glutamine, another closely related amino acid, is a major respiratory fuel for enterocytes and cells of the immune system. nih.gov It is readily converted to glutamate (B1630785) by the enzyme glutaminase. scielo.br Therefore, the cellular pools of glutamine and glutamate are interconnected, and any process that utilizes glutamate, such as the synthesis of this compound, could potentially impact glutamine metabolism as well. Under certain conditions, such as hypoxia, neuronal cells have been shown to metabolize glutamate and glutamine into fatty acids. researchgate.net
Structural and Functional Comparison with Synthetic Chelating Agents
This compound, with its two carboxyl groups, possesses the structural prerequisites to act as a chelating agent, a molecule that can form multiple bonds to a single metal ion. This capability is reminiscent of well-known synthetic chelating agents like ethylenediaminetetraacetic acid (EDTA) and L-glutamic acid N,N-diacetic acid (GLDA).
EDTA is a powerful chelating agent widely used in various industrial and medical applications due to its ability to form stable complexes with a wide range of metal ions. nih.gov However, its poor biodegradability raises environmental concerns. nih.gov
GLDA, on the other hand, is a biodegradable chelating agent derived from L-glutamic acid. nih.govthwater.net It is produced from monosodium L-glutamate and is considered an environmentally friendly alternative to EDTA. thwater.netnouryon.com GLDA has a structure that incorporates a glutamic acid backbone with two additional acetic acid groups, providing multiple coordination sites for metal ions. researchgate.net It has been shown to be effective in various applications, including improving the bioavailability of trace minerals and in carbonate reservoir stimulation. nih.govresearchgate.net
This compound, while possessing two carboxyl groups for chelation, differs from GLDA in that it has a hexanoyl group instead of two acetic acid groups attached to the nitrogen atom. This structural difference likely influences its chelating strength and specificity for different metal ions compared to GLDA. The hexanoyl group, being more lipophilic than the acetic acid groups of GLDA, may also impart different solubility and partitioning properties to the molecule. A patent for a glutamic acid-based chelating agent describes reacting sodium glutamate with maleic anhydride (B1165640) to create a structure with three carboxyl groups, highlighting the potential for modifying glutamic acid to enhance its chelating properties. google.com
| Chelating Agent | Core Structure | Key Functional Groups for Chelation | Biodegradability |
| This compound | L-glutamic acid | Two carboxyl groups | Not extensively studied, but the amide bond and glutamic acid core suggest potential biodegradability. |
| EDTA | Ethylenediamine | Four carboxyl groups, two amine groups | Poor nih.gov |
| GLDA | L-glutamic acid | Four carboxyl groups | Readily biodegradable nih.govthwater.net |
Future Directions and Emerging Research Avenues
Integration with Systems Biology and Omics Technologies for Comprehensive Analysis
The future of N-Hexanoyl-L-glutamic acid research is intrinsically linked to the fields of systems biology and "omics" technologies. nih.gov A systems biology approach, which considers the holistic and integrative interactions within a biological system, is crucial for a comprehensive understanding of the compound's function. nih.govresearchgate.net This contrasts with traditional reductionist approaches that may not fully capture the complexity of its biological roles. nih.gov
The application of various omics technologies will be instrumental in this endeavor. These technologies provide a global readout of the molecular state of a cell at different biological levels. nih.gov Key omics approaches for studying this compound include:
Genomics: To identify genes and genetic variations that influence the metabolism or activity of this compound. nih.gov
Transcriptomics: To analyze how this compound affects gene expression profiles. nih.gov
Proteomics: To study the impact of the compound on protein expression and post-translational modifications. nih.gov
By integrating data from these multiple omics platforms with computational and mathematical modeling, researchers can construct comprehensive models to predict the behavior of biological systems in response to this compound. nih.govresearchgate.net This integrated approach will facilitate the identification of novel pathways and provide a more complete picture of the compound's biological significance. frontiersin.org
Exploration of Novel Biological Targets and Undiscovered Pathways
A primary focus of future research will be the identification of novel biological targets and the elucidation of previously unknown pathways involving this compound. While some N-acyl-L-amino acids are known to act as signaling molecules and cellular messengers, the full extent of their physiological functions remains largely unexplored. nih.gov
The search for new targets will likely involve a combination of computational and experimental approaches. Molecular docking studies, for instance, can predict potential binding partners for this compound. This can be followed by experimental validation to confirm these interactions and their functional consequences.
Furthermore, investigating the role of this compound in various cellular processes is crucial. For example, some short-chain acyl-amino acids and acylated dipeptides have been identified as neurotransmitters in the mammalian brain, suggesting potential neurological roles for related compounds. nih.gov Research into its potential antibiotic properties, similar to those found in microbial N-acyl tyrosines, could also open new avenues. nih.gov
Development of Biosensors and Advanced Detection Systems
The ability to accurately and sensitively detect this compound in complex biological samples is paramount for advancing our understanding of its function. Future research will focus on the development of novel biosensors and advanced detection systems.
One promising approach is the creation of electrochemical biosensors. nih.gov These sensors can be designed to be highly selective and sensitive, allowing for the direct measurement of the target analyte. nih.gov The incorporation of nanomaterials, such as gold nanoparticles, can further enhance the sensitivity, linear detection range, and electrical conductivity of these biosensors. nih.gov
Another innovative strategy involves the incorporation of unnatural amino acids (UAAs) into proteins to create reagentless biosensors. nih.gov For example, an electroactive UAA could be incorporated into a binding protein specific for this compound. Upon binding, a conformational change in the protein would alter the electrochemical signal of the UAA, providing a direct measure of the compound's concentration. nih.gov
Contributions to Synthetic Biology and Biocatalysis Research
This compound and related N-acyl-amino acids are valuable building blocks in synthetic biology and biocatalysis. researchgate.net Future research will likely focus on leveraging enzymatic and whole-cell biotransformation routes for their synthesis, offering a greener and more efficient alternative to traditional chemical methods. nih.govresearchgate.net
Several biocatalytic approaches are being explored, including:
Enzymatic Acylation: Utilizing enzymes like proteases to catalyze the selective acylation of L-glutamic acid. For instance, Alcalase has been shown to effectively catalyze the mono-benzylesterification of N-Boc L-glutamic acid. frontiersin.org
Selective Hydrolysis: Employing enzymes for the selective hydrolysis of related compounds to yield the desired N-acyl-amino acid. frontiersin.org
These biocatalytic methods often offer high stereoselectivity and avoid the use of hazardous reagents. researchgate.net The development and engineering of novel enzymes with improved activity and selectivity will be a key area of future research. This includes techniques like continuous directed evolution of aminoacyl-tRNA synthetases to expand the repertoire of noncanonical amino acids that can be incorporated into proteins. acs.org
Methodological Innovations in Studying this compound in Complex Research Environments
Studying this compound within the intricate environment of a living cell or organism presents significant challenges. Future research will necessitate methodological innovations to overcome these complexities.
One critical area is the development of techniques for the site-selective incorporation of noncanonical amino acids (ncAAs) into proteins in vivo. acs.org This allows for the introduction of probes or labels at specific locations within a protein, enabling detailed studies of its structure and function in its native environment. acs.orgnih.gov
Furthermore, advancements in analytical techniques are crucial for studying the compound in complex matrices. This includes the development of robust extraction protocols compatible with high-throughput analytical instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org For example, biphasic fractionation methods that allow for the simultaneous extraction of proteins, metabolites, and lipids from a single sample can greatly enhance the efficiency of multi-omics studies. frontiersin.org
Q & A
Q. Q1. What are the recommended analytical methods for characterizing N-Hexanoyl-L-glutamic acid and ensuring structural integrity?
To confirm the identity and purity of this compound, researchers should employ:
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% as per similar glutamic acid derivatives) and quantifying impurities .
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the acylated structure and stereochemistry, particularly for distinguishing between D- and L-forms .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis, as demonstrated in studies on related N-acylated amino acids .
Q. Q2. How should this compound be stored to maintain stability in laboratory settings?
- Temperature : Store at -20°C in tightly sealed containers to prevent hydrolysis or thermal degradation, as recommended for structurally similar compounds like N-Acetyl-L-glutamic acid .
- Light Sensitivity : Protect from light to avoid photochemical decomposition, a common precaution for acylated amino acids .
- Handling : Use inert atmospheres (e.g., nitrogen) during experimental use to minimize oxidation .
Advanced Research Questions
Q. Q3. How can the polymorphic stability of this compound be investigated under varying solvent conditions?
Polymorphic transformations (e.g., metastable to stable forms) can be modeled using population balance equations combined with experimental
- Dissolution and Nucleation Rates : Monitor solute concentration and crystal size distribution (CSD) via in-situ microscopy or laser diffraction .
- Temperature Dependence : Conduct batch experiments at multiple temperatures to determine activation energies for nucleation and growth, as demonstrated for L-glutamic acid polymorphs .
- Rate-Limiting Steps : Identify whether dissolution of metastable forms or growth of stable crystals dominates transformation kinetics .
Q. Q4. What methodologies are effective for resolving enantiomers or derivatives of this compound in complex mixtures?
- Chiral Chromatography : Use chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers, as applied to acetylated glutamic acid derivatives .
- Derivatization : Employ pre-column derivatization with chiral agents (e.g., Marfey’s reagent) to enhance detection sensitivity in HPLC .
- Coordination Chemistry : Leverage metal complexes (e.g., copper(II)-pyrocatechol violet) to selectively bind and separate stereoisomers .
Q. Q5. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Acylation Conditions : Use hexanoyl chloride in anhydrous solvents (e.g., THF or DMF) with controlled pH (~8–9) to favor selective N-acylation over O-acylation .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) as a catalyst to accelerate acylation kinetics .
- Purification : Employ recrystallization from ethanol/water mixtures to isolate the product, as validated for N-Acetyl-L-glutamic acid (yield >90%) .
Data Interpretation and Contradictions
Q. Q6. How should researchers address discrepancies in reported solubility or stability data for this compound?
- Solvent Screening : Systematically test solubility in polar (e.g., water, methanol) and non-polar (e.g., hexane) solvents, noting temperature dependencies .
- Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH) to identify decomposition pathways (e.g., hydrolysis) via LC-MS .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., N-Hexanoyl-D-glucosamine) to resolve contradictions .
Q. Q7. What experimental designs are suitable for studying the biological or catalytic activity of this compound?
- Enzyme Assays : Test as a substrate or inhibitor for glutamic acid-specific enzymes (e.g., glutamate dehydrogenase) under varied pH and ionic strengths .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates in real-time, as applied to N-formyl-L-glutamic acid interactions .
- Computational Modeling : Perform molecular docking simulations to predict binding affinities with target proteins .
Safety and Compliance
Q. Q8. What are the critical safety protocols for handling this compound in synthetic workflows?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods when handling powdered forms to avoid inhalation of aerosols .
- Spill Management : Collect spills using absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
